N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide
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Overview
Description
N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is part of a broader class of spiro compounds, which are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom.
Mechanism of Action
Target of Action
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .
Mode of Action
It is known that spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization . The 4-phenyl group of the piperidine is essential for binding with the receptor and occupies an equatorial position .
Biochemical Pathways
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have been incorporated in a wide variety of pharmaceuticals and biochemicals .
Result of Action
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have shown their pharmacological potential in various therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common approach is the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions, followed by cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of high-throughput screening can also be employed to optimize reaction conditions and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can be compared with other spirocyclic compounds, such as:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.
Spirocyclic oxindoles: These compounds also feature a spirocyclic core and have been studied for their potential medicinal applications
The uniqueness of N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide lies in its specific combination of chroman and piperidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-phenylethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(23-15-11-18-6-2-1-3-7-18)24-16-13-22(14-17-24)12-10-19-8-4-5-9-20(19)26-22/h1-9H,10-17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYORABKWMSXNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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